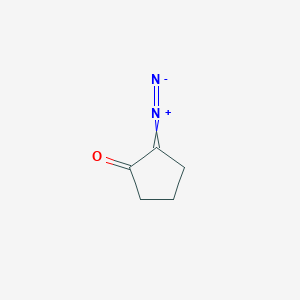

Cyclopentanone, 2-diazo-

Description

Historical Context and Evolution of α-Diazocarbonyl Chemistry

The field of α-diazocarbonyl chemistry dates back to 1883, when Theodor Curtius first reported the synthesis of ethyl diazoacetate. sioc.ac.cnscielo.brmdpi.comresearchgate.net This discovery marked the beginning of a rich and diverse area of organic chemistry. scielo.br For many years, diazocarbonyl compounds have been studied for their versatility and use in a multitude of chemical transformations. scielo.br These compounds, which feature both a diazo and a carbonyl group, are valuable intermediates in organic synthesis. sioc.ac.cnscielo.br

Key historical developments that propelled the field forward include the Arndt-Eistert synthesis, which involves the acylation of diazomethane (B1218177), and the Wolff rearrangement. sioc.ac.cnwikipedia.org The Wolff rearrangement, discovered by Ludwig Wolff in 1902, is a reaction where an α-diazocarbonyl compound converts to a ketene (B1206846), which can then be trapped by various nucleophiles. wikipedia.org This rearrangement has proven to be highly useful in synthetic organic chemistry, particularly for homologation reactions and ring contractions. wikipedia.org Another significant advancement was the development of diazo-transfer reactions by Regitz, which provided a safer and more general method for preparing α-diazocarbonyl compounds. sioc.ac.cnscielo.br

The evolution of this field has also been marked by the discovery of new reagents and methodologies. For instance, the Franzen modification to the Dakin-West reaction provided an effective route to secondary α-diazo ketones. wikipedia.org More recently, advancements have focused on developing milder and more selective reaction conditions, including the use of various transition metal catalysts to control the reactivity of the diazo group. mdpi.comnih.gov The development of flow chemistry techniques has also allowed for the safer handling of potentially explosive diazo compounds like diazomethane. scielo.br

Significance of Cyclic α-Diazo Ketones in Contemporary Organic Synthesis

Cyclic α-diazo ketones, such as 2-diazocyclopentanone, are particularly important intermediates in modern organic synthesis. nih.govnih.gov Their reactivity often differs from their acyclic counterparts due to ring strain, which can lead to weaker conjugation between the diazo and carbonyl groups. nih.gov This increased reactivity can be advantageous, but it also contributes to their lower chemical stability. nih.gov

These compounds serve as precursors to highly reactive carbene intermediates, which can undergo a variety of synthetically useful transformations. nih.govnih.gov These include:

Wolff Rearrangement: Cyclic α-diazo ketones undergo ring contraction via the Wolff rearrangement, providing access to strained ring systems. wikipedia.org

Cyclopropanation: They are used in the synthesis of cyclopropanes through reactions with alkenes. scielo.brwikipedia.org

C-H Insertion: These compounds can participate in intramolecular and intermolecular C-H insertion reactions, a powerful tool for C-H functionalization. nih.govnih.gov

Ylide Formation: They can react to form ylides, which can then undergo further rearrangements. sioc.ac.cn

1,3-Dipolar Cycloadditions: The diazo group can act as a 1,3-dipole in cycloaddition reactions. sioc.ac.cnwikipedia.org

The Wolff rearrangement of cyclic α-diazo ketones, in particular, has found broad application in the synthesis of complex molecules. nih.gov Microwave-assisted Wolff rearrangements have been shown to be an efficient and environmentally friendly method for synthesizing α-carbonylated cycloalkanones. acs.org

Overview of Research Directions and Synthetic Utility of 2-Diazocyclopentanone Derivatives

Research involving 2-diazocyclopentanone and its derivatives continues to expand, with a focus on developing new synthetic methods and applications. nih.govresearchgate.net The synthetic utility of these compounds is vast, and they have been employed as key building blocks in the total synthesis of natural products. nih.gov

Current research directions include:

Catalyst Development: A significant area of research is the development of new catalysts, particularly those based on rhodium and copper, to control the chemo- and stereoselectivity of reactions involving 2-diazocyclopentanone. nih.govnih.gov For instance, Rh(II)-catalyzed reactions have been extensively studied. nih.gov

Asymmetric Synthesis: There is a growing interest in developing enantioselective transformations using chiral catalysts to produce optically active molecules. nih.gov

Domino and Multicomponent Reactions: 2-Diazocyclopentanone is a valuable substrate in cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. acs.org

Synthesis of Heterocycles: It is used in the synthesis of various heterocyclic compounds. For example, it can be used to synthesize pyrazoles through cycloaddition reactions. researchgate.net

Natural Product Synthesis: The unique reactivity of 2-diazocyclopentanone makes it an important tool in the total synthesis of natural products, particularly those containing five-membered rings. nih.gov For example, it has been used in the synthesis of tetrahydrocarbazolone, an intermediate for the drug ondansetron. google.com

The table below summarizes some of the key reactions and applications of 2-diazocyclopentanone.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Wolff Rearrangement | Heat, light, or metal catalyst (e.g., Ag₂O) | Ring-contracted ketenes/carboxylic acid derivatives | wikipedia.org |

| Cyclopropanation | Alkenes, metal catalyst (e.g., Rh₂(OAc)₄) | Bicyclic cyclopropanes | scielo.brwikipedia.org |

| C-H Insertion | Metal catalyst (e.g., Rh₂(OAc)₄) | Fused or bridged ring systems | nih.gov |

| O-H Insertion | Alcohols, carboxylic acids, metal catalyst | α-Alkoxy or α-acyloxy cyclopentanones | nih.gov |

| Cycloaddition | Alkynes | Pyrazoles | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14088-61-0 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

2-diazocyclopentan-1-one |

InChI |

InChI=1S/C5H6N2O/c6-7-4-2-1-3-5(4)8/h1-3H2 |

InChI Key |

LDWKOSPMPJEFHE-UHFFFAOYSA-N |

SMILES |

C1CC(=[N+]=[N-])C(=O)C1 |

Canonical SMILES |

C1CC(=[N+]=[N-])C(=O)C1 |

Synonyms |

2-Diazocyclopentanone |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diazocyclopentanone and Its Derivatives

Diazo Transfer Protocols

The most prevalent method for synthesizing cyclic α-diazo ketones is through diazo transfer reactions. nih.gov This process involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a suitable acceptor, which is a carbonyl compound with an acidic α-position. scielo.br

Mechanism and Scope of Diazo Transfer from Sulfonyl Azides

The direct diazo transfer to simple ketone enolates is often not feasible. orgsyn.org To overcome this, the "deformylating diazo-group-transfer" strategy, developed by Regitz, is widely employed. scielo.br This method involves a two-step process. First, the ketone is activated by a Claisen condensation with a reagent like ethyl formate (B1220265) in the presence of a base, such as sodium, to form a 1,3-dicarbonyl compound. This intermediate is then treated with a sulfonyl azide. scielo.br

The mechanism proceeds through the formation of a triazoline intermediate, which then undergoes fragmentation to release the diazo ketone and a sulfonamide byproduct. scielo.br While effective, a significant drawback of many diazo transfer reactions is the formation of an equivalent amount of sulfonamide, which often necessitates chromatographic purification to separate from the desired product. nih.gov

A variety of sulfonyl azides can be used as diazo transfer reagents, with tosyl azide (TsN₃) and mesyl azide (MsN₃) being common choices. nih.govorganic-chemistry.org However, due to the potentially explosive nature of these low molecular weight sulfonyl azides, safer alternatives have been developed, such as p-dodecylbenzenesulfonyl azide and polymer-supported sulfonyl azides. nih.gov

The scope of this reaction is broad, allowing for the synthesis of various acyclic and cyclic α-diazo ketones. scielo.br For instance, 2-diazocyclohexane-1,3-dione (B3187303) and 2-diazodimedone have been synthesized in high yields of 90% and 94%, respectively, using tosyl azide. organic-chemistry.org

Influence of Reaction Conditions and Substrate Acidity on Diazo Transfer Efficiency

The efficiency of the diazo transfer reaction is significantly influenced by several factors, including the choice of base, solvent, and the acidity of the substrate's α-proton. The base plays a crucial role in the initial activation of the ketone. Strong bases are typically required for the initial formylation step in the Regitz method. scielo.br The choice of base can also impact the regioselectivity of the reaction with unsymmetrical ketones. orgsyn.org

The acidity of the α-methylene or methine group of the carbonyl compound is a key determinant of reactivity. scielo.br Direct diazo transfer is possible in cases where the target molecule has a sufficiently acidic α-proton and lacks other methylene (B1212753) or methyne groups of similar acidity that could compete in the reaction. nih.gov For less activated ketones, a "deformylating" or "detrifluoroacetylative" diazo transfer is necessary. The latter involves trifluoroacetylation of the ketone to increase the acidity of the α-proton, facilitating the subsequent diazo transfer. nih.govorgsyn.org

The choice of the sulfonyl azide reagent and the enolate counterion can also affect the outcome. For instance, in some cases, p-nitrobenzenesulfonyl azide has been found to favor diazo transfer over azide formation. orgsyn.org The reaction temperature is another critical parameter; for instance, diazo transfer at low temperatures followed by low-temperature flash chromatography has been successfully used to prepare thermally sensitive diazo ketones. nih.gov

Regioselective Diazo Group Installation on Complex Scaffolds

Achieving regioselectivity in the diazo transfer to unsymmetrical or complex ketones is a significant challenge. The thermodynamically controlled Claisen formylation step in the standard Regitz procedure can lead to a lack of regioselectivity. orgsyn.org

To address this, methods like the detrifluoroacetylative diazo transfer have been developed. This strategy has proven to be a general and efficient method for synthesizing a variety of α'-diazo-α,β-unsaturated ketones from both methyl and cyclic unsaturated ketones. orgsyn.org The use of specific bases can also enhance regioselectivity. For example, improved regioselectivity was observed using lithium tetramethylpiperidide (LiTMP) in the diazo transfer with an unsymmetrical methyl ketone. orgsyn.org

Furthermore, direct diazo transfer can be highly regioselective in certain substrates. For α-aryl ketones, direct diazo transfer proceeds smoothly to yield α-aryl-α-diazo ketones, which can then be used in subsequent reactions like C-H insertion to form α-aryl cyclopentanones. nih.gov

Alternative Preparative Routes to Cyclic α-Diazo Ketones

While diazo transfer is the most common method, several alternative routes exist for the preparation of cyclic α-diazo ketones, each with its own advantages and applications.

Oxidation of Hydrazone Derivatives

The oxidation of hydrazones provides a valuable alternative for synthesizing α-diazo ketones. nih.govnih.gov This method involves the dehydrogenation of hydrazones, which are typically prepared from the corresponding ketone and hydrazine. nih.gov Various oxidizing agents can be employed, including lead tetraacetate in a basic medium. scielo.br

A notable development in this area is the use of iodine-based oxidants. For example, N-iodo-p-toluenesulfonamide (TsNIK) has been shown to be an effective reagent for the oxidation of hydrazones to α-diazo ketones, α-diazoesters, and other diazo compounds in good yields and high purity after a simple workup. nih.gov This method can also be performed as a one-pot process, starting from the ketone to form the hydrazone in situ, followed by oxidation. nih.gov Electro-oxidative methods have also been explored for the synthesis of α-diazo ketones from hydrazones. beilstein-journals.org

Base-Promoted Intramolecular Additions for β-Hydroxy-α-Diazo Cyclic Ketones

A specific class of cyclic α-diazo ketones, the β-hydroxy-α-diazo cyclic ketones, are important synthetic building blocks. A common route to these compounds involves a base-promoted intramolecular addition of a terminal diazo ketone to another carbonyl group within the same molecule. nih.govresearchgate.net This cyclization is typically induced by bases such as potassium hydroxide (B78521) (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). polyu.edu.hk

Desymmetrizing Reduction of Diazo Dicarbonyl Precursors

The enantioselective synthesis of chiral 2-diazocyclopentanone derivatives can be achieved through the desymmetrizing reduction of prochiral 2-diazo-1,3-dicarbonyl compounds. This strategy relies on the selective reduction of one of the two enantiotopic carbonyl groups in a symmetrical precursor, thereby establishing a new stereocenter.

Prochiral 2,2-disubstituted cyclopentane-1,3-diones are common starting materials. The diazo group is typically introduced at the C2 position via a diazo-transfer reaction using reagents like tosyl azide (TsN₃) in the presence of a base. organic-chemistry.orgthieme-connect.de The resulting 2-diazo-1,3-diketone is then subjected to an enantioselective reduction.

Various catalytic systems have been explored for this desymmetrization. Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, have shown considerable success. For instance, ruthenium complexes containing chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have been effective in the asymmetric transfer hydrogenation of 2,2-disubstituted cyclic 1,3-diketones, affording the corresponding 3-hydroxy ketones with high enantiomeric excess. tu-dresden.de While this example illustrates the desymmetrization of the diketone precursor, the same principle can be applied to the corresponding 2-diazo derivative. The choice of catalyst and reaction conditions, including the hydrogen donor (e.g., isopropanol (B130326) or formic acid), is crucial for achieving high yield and enantioselectivity. tu-dresden.de

Organocatalysis has also emerged as a powerful tool for the desymmetrization of 1,3-diones. bohrium.com Chiral bifunctional catalysts, such as (thio)ureas and squaramides, can activate the substrate through hydrogen bonding and direct the approach of a reducing agent to one of the carbonyl groups enantioselectively. bohrium.com While direct reports on the organocatalytic desymmetrizing reduction of 2-diazocyclopentane-1,3-diones are not extensively detailed in the provided context, the principles established for the desymmetrization of the parent diketones are applicable. bohrium.comua.es

The following table summarizes representative findings in the enantioselective reduction of prochiral cyclopentane-1,3-dione systems, which are direct precursors to the target diazo compounds.

| Substrate | Catalyst System | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2,2-dimethylcyclopentane-1,3-dione | Ruthenium-TsDPEN complex | Isopropanol/Formic Acid | 3-hydroxy-2,2-dimethylcyclopentanone | Excellent | tu-dresden.de |

| Prochiral 2,2-disubstituted cyclopentene-1,3-dione | Chiral bisphosphine-catalyzed reaction | Not specified | cis-3a-arylhydroindoles (after further reaction) | Excellent | bohrium.com |

| Prochiral tricarbonyl compounds | Chiral N-heterocyclic carbenes (NHCs) | Intramolecular (Aldol reaction) | α,α-disubstituted cyclopentenes | High | nih.govorganic-chemistry.org |

Arndt-Eistert Synthesis and Related Acyl-Diazomethane Formations

The synthesis commences with cyclopentanecarboxylic acid. This starting material is first converted to a more reactive acylating agent, typically the acid chloride. organic-chemistry.orgwikipedia.org This is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. pku.edu.cn

The resulting cyclopentanecarbonyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂). organic-chemistry.orgwikipedia.org This reaction proceeds via nucleophilic attack of the diazomethane carbon on the carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride. organic-chemistry.orgalmerja.com It is crucial to use at least two equivalents of diazomethane; the first equivalent acts as the nucleophile to form the diazoketone, while the second equivalent acts as a base to neutralize the liberated HCl, preventing the formation of a chloromethyl ketone byproduct. wikipedia.orgalmerja.com Alternatively, a non-nucleophilic base like triethylamine (B128534) can be added to scavenge the HCl. wikipedia.org

The key step, the formation of the α-diazoketone, is a result of the acylation of diazomethane. organic-chemistry.org The resulting 2-diazocyclopentanone is a stable, isolable compound. organic-chemistry.org

The core of the Arndt-Eistert synthesis, the Wolff rearrangement, would convert 2-diazocyclopentanone into a ketene (B1206846) intermediate upon thermal, photochemical, or metal-catalyzed (e.g., using silver(I) oxide) activation. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This ketene can then be trapped by various nucleophiles. For instance, trapping with water, alcohols, or amines would lead to cyclohexanecarboxylic acid, its esters, or amides, respectively, representing a ring expansion. organic-chemistry.orgwikipedia.orgnih.gov

The following table outlines the key reaction steps in the Arndt-Eistert synthesis of 2-diazocyclopentanone.

| Step | Reactants | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Cyclopentanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Cyclopentanecarbonyl chloride | Activation of carboxylic acid | organic-chemistry.orgpku.edu.cn |

| 2 | Cyclopentanecarbonyl chloride | Diazomethane (CH₂N₂) (≥ 2 equiv.) or Diazomethane (1 equiv.) + Triethylamine | 2-Diazocyclopentanone | Acyl-diazomethane formation | organic-chemistry.orgwikipedia.org |

Fundamental Reaction Pathways and Mechanistic Investigations of 2 Diazocyclopentanone

Wolff Rearrangement of 2-Diazocyclopentanone Derivatives

The Wolff rearrangement of cyclic α-diazoketones, such as 2-diazocyclopentanone, is a cornerstone of ring contraction methodologies in organic synthesis. This reaction involves the expulsion of a nitrogen molecule and a 1,2-migration of the alkyl group to form a transient ketene (B1206846) intermediate. The rigid cyclic structure of 2-diazocyclopentanone derivatives often imparts a high degree of stereochemical control on the rearrangement and subsequent reactions.

Mechanistic Delineation: Concerted vs. Carbene-Mediated Pathways

The mechanism of the Wolff rearrangement has been a subject of extensive debate, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate. wikipedia.org In the concerted mechanism, the loss of dinitrogen occurs simultaneously with the 1,2-alkyl shift. For cyclic α-diazo ketones like 2-diazocyclopentanone, which are constrained to an s-cis conformation, the concerted pathway is often favored, particularly under photolytic conditions. wikipedia.org This is due to the anti-periplanar relationship between the leaving group (N₂) and the migrating group.

Conversely, the carbene-mediated pathway involves the initial formation of an α-ketocarbene, which then undergoes the 1,2-rearrangement to the ketene. The presence of side products arising from O-H insertion when the reaction is conducted in alcoholic solvents can be indicative of a carbene intermediate. The choice between these pathways can be influenced by the reaction conditions (photochemical, thermal, or metal-catalyzed) and the specific substituents on the cyclopentanone (B42830) ring.

Photochemically Induced Wolff Rearrangement and Alkoxycyclobutane Carboxylate Formation

Photolysis of 2-diazocyclopentanone derivatives in the presence of nucleophiles, such as alcohols, is a common method for effecting the Wolff rearrangement and trapping the resulting ketene intermediate. This process leads to the formation of cyclobutane (B1203170) carboxylic acid esters, which are valuable synthetic building blocks. The photochemical decomposition of α-diazo cyclopentanone moieties in an alcoholic solution readily yields alkoxycyclobutane carboxylates. In certain instances, this reaction can proceed with high diastereoselectivity.

| Entry | 2-Diazocyclopentanone Derivative | Alcohol | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 2-Diazocyclopentanone | Methanol | Methyl cyclobutanecarboxylate | High | Not reported |

| 2 | Substituted 2-diazocyclopentanone | Ethanol | Ethyl substituted-cyclobutanecarboxylate | Good | High |

| 3 | Polycyclic 2-diazocyclopentanone | Isopropanol (B130326) | Isopropyl polycyclic-cyclobutanecarboxylate | Moderate | Moderate |

This table presents representative examples of photochemically induced Wolff rearrangements of 2-diazocyclopentanone derivatives in the presence of various alcohols, leading to the formation of the corresponding alkoxycyclobutane carboxylates. The yields and diastereoselectivities are dependent on the specific substrate and reaction conditions.

Transition Metal-Catalyzed Wolff Rearrangement (e.g., Ag(I) Catalysis)

In addition to photochemical methods, the Wolff rearrangement can be effectively catalyzed by various transition metals, with silver(I) oxide (Ag₂O) being a classic and widely used catalyst. wikipedia.org Metal catalysis often allows the reaction to proceed under milder conditions compared to thermal methods. The general consensus is that these catalysts facilitate the decomposition of the diazo compound and the subsequent rearrangement. While rhodium(II) and copper(II) catalysts are also employed, they can sometimes lead to different reaction pathways, such as the formation of vinylogous Wolff rearrangement products. wikipedia.org For the direct Wolff rearrangement of 2-diazocyclopentanone to the corresponding cyclobutane derivatives, Ag(I) catalysts are generally preferred.

| Catalyst | Reaction Conditions | Product | Yield (%) |

| Ag₂O | Thermal | Cyclobutanecarboxylic acid derivative | Good |

| Rh₂(OAc)₄ | Thermal | Potential for side products | Variable |

| Cu(acac)₂ | Thermal | Potential for side products | Variable |

This table provides a general comparison of common transition metal catalysts for the Wolff rearrangement of 2-diazocyclopentanone. Silver(I) oxide is a reliable catalyst for the desired ring contraction.

Reactivity of Ketene Intermediates: Nucleophilic Additions and Cycloadditions

The ketene intermediate generated from the Wolff rearrangement of 2-diazocyclopentanone is highly electrophilic and readily undergoes reactions with a variety of nucleophiles and unsaturated compounds.

The most common application of the Wolff rearrangement is the trapping of the ketene intermediate with nucleophiles to generate carboxylic acid derivatives. wikipedia.org When conducted in the presence of water, cyclobutanecarboxylic acid is formed. Similarly, using alcohols or amines as trapping agents leads to the corresponding esters or amides. This ring-contraction strategy is a powerful method for synthesizing functionalized cyclobutane rings.

In cases where the 2-diazocyclopentanone derivative contains a tethered nucleophile or an unsaturated moiety, the ketene intermediate can be trapped intramolecularly. This strategy provides an elegant and efficient route to polycyclic and caged ring systems. For example, a pendant alcohol or amine group can attack the ketene to form a fused lactone or lactam. Similarly, a tethered alkene can undergo an intramolecular [2+2] cycloaddition with the ketene to construct a bicyclic system containing a cyclobutanone (B123998) ring. The regioselectivity and stereoselectivity of these intramolecular reactions are often high due to the conformational constraints of the cyclic system. This approach has been utilized in the synthesis of complex natural products.

Carbene and Carbenoid Chemistry Derived from 2-Diazocyclopentanone

The decomposition of 2-diazocyclopentanone is the primary method for generating the corresponding α-carbonyl carbene, 2-oxocyclopentyl carbene. This decomposition can be initiated by heat or light, but for synthetic applications, it is most effectively achieved through catalysis by transition metal complexes, particularly those of rhodium(II) and copper(II). researchgate.net The use of metal catalysts avoids the high reactivity and poor selectivity often associated with free carbenes.

When a transition metal catalyst is used, the reaction proceeds through the formation of a metal-carbene complex, often referred to as a metal carbenoid. These intermediates are more stable and selective than the free carbene. The general mechanism involves the coordination of the diazo compound to the metal center, followed by the extrusion of N₂ gas to form the metal carbenoid.

The resulting α-carbonyl metal carbenoid is electrophilic in nature. The presence of the adjacent carbonyl group delocalizes the electron density from the carbene carbon, enhancing its reactivity towards electron-rich species. This electrophilicity is central to its subsequent reactions, including insertions into C-H bonds and additions to π-systems. Rhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are particularly effective catalysts for these transformations, mediating reactions under mild conditions with high efficiency. organic-chemistry.orgnih.gov

One of the most significant reaction pathways for the carbene derived from 2-diazocyclopentanone is intramolecular C-H insertion. The catalysis of 2-diazocyclopentanone with rhodium(II) catalysts, such as Rh₂(OAc)₄ or dirhodium(II) tetrakis(N-phthaloyl-tert-leucinate) (Rh₂(pttl)₄), leads to the formation of a strained bicyclic ketone. nih.gov The carbene, being in close proximity to the C-H bonds of the cyclopentane (B165970) ring, readily undergoes insertion. This reaction preferentially forms a five-membered transition state, resulting in the exclusive formation of bicyclo[3.1.0]hexan-2-one . pku.edu.cn

This transformation is a highly efficient method for constructing the bicyclo[3.1.0]hexane ring system. The reaction is typically fast, often completing within minutes at room temperature. The choice of catalyst and solvent can influence the reaction's efficiency, with toluene (B28343) and dichloromethane (B109758) being common solvents. nih.gov The yield of this intramolecular C-H insertion is generally good, demonstrating its synthetic utility.

| Catalyst | Solvent | Product | Yield (%) |

| Rh₂(OAc)₄ | Dichloromethane | Bicyclo[3.1.0]hexan-2-one | ~70-80 |

| Rh₂(pttl)₄ | Toluene | Bicyclo[3.1.0]hexan-2-one | >75 |

Table 1: Representative yields for the intramolecular C-H insertion of 2-diazocyclopentanone. Data is representative of typical outcomes for this class of reaction.

The electrophilic metal carbenoid generated from 2-diazocyclopentanone can also react with external C-H bonds in an intermolecular fashion. This reaction provides a direct method for the functionalization of unactivated alkanes. For instance, the rhodium(II)-catalyzed decomposition of a similar cyclic α-diazo ketone, 2-diazo-1,3-indandione, in cyclohexane (B81311) results in the formation of the corresponding C-H insertion product. epa.gov

By analogy, the reaction of 2-diazocyclopentanone with an alkane like cyclohexane is expected to yield 2-cyclohexylcyclopentanone . The reaction generally shows a preference for insertion into tertiary (3°) C-H bonds over secondary (2°) and primary (1°) C-H bonds, a selectivity pattern influenced by both steric and electronic factors. However, intermolecular C-H insertion reactions often require the substrate (e.g., the alkane) to be used in large excess to compete effectively with other potential side reactions, such as carbene dimerization.

In the presence of olefins (alkenes), the metal carbenoid derived from 2-diazocyclopentanone undergoes cyclopropanation. This reaction involves the addition of the carbene unit across the double bond of the alkene to form a cyclopropane (B1198618) ring. This process is a powerful tool for carbon-carbon bond formation and is synthetically valuable for constructing spirocyclic systems.

For example, the rhodium(II) acetate-catalyzed reaction of 2-diazocyclopentanone with an alkene such as styrene (B11656) or cyclohexene (B86901) yields the corresponding spirocyclopropane derivative. epa.gov The reaction with styrene produces 1-phenylspiro[2.4]heptan-4-one , while the reaction with cyclohexene yields spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentan]-2'-one .

These cyclopropanation reactions are typically highly stereospecific. The stereochemistry of the starting alkene is retained in the cyclopropane product, which is consistent with a concerted, although not necessarily synchronous, mechanism. The electrophilic nature of the α-carbonyl carbenoid makes it particularly reactive towards electron-rich olefins.

| Alkene | Catalyst | Product | Yield (%) |

| Styrene | Rh₂(OAc)₄ | 1-phenylspiro[2.4]heptan-4-one | 60-75 |

| Cyclohexene | Rh₂(OAc)₄ | spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentan]-2'-one | 55-70 |

Table 2: Representative examples of cyclopropanation reactions with 2-diazocyclopentanone. Yields are typical for rhodium-catalyzed cyclopropanations of diazo ketones. epa.govnih.govnih.gov

Cyclopropanation Reactions with Unsaturated Substrates

Intermolecular Cyclopropanation of Olefins

The reaction of the carbene derived from 2-diazocyclopentanone with external olefins is a cornerstone of cyclopropane synthesis. This transformation is typically mediated by transition-metal catalysts, which form a metal-carbenoid intermediate. A variety of catalysts based on rhodium, ruthenium, cobalt, iron, and copper have been shown to be effective. nih.gov The reaction is versatile, proceeding with a range of olefins including electron-donating and electron-withdrawing substituted styrenes, as well as 1,1-disubstituted olefins. caltech.edu

The general mechanism involves the catalyzed decomposition of the diazo compound to generate a metallocarbene. This electrophilic species is then attacked by the nucleophilic π-bond of an olefin, leading to the formation of the cyclopropane ring and regeneration of the catalyst. While highly effective for many substrates, the cyclopropanation of electron-deficient alkenes has historically presented a challenge due to the electrophilic nature of the typically involved metal-bound carbenes. rochester.edu However, specialized catalytic systems have been developed to address this limitation. rochester.edunih.gov

Research has also explored the use of iodonium (B1229267) ylides as synthetic equivalents to diazo compounds for cyclopropanation. In this approach, a precursor like nitromethane (B149229) reacts with a hypervalent iodine reagent in the presence of a base and a Rh(II) catalyst to generate the carbene equivalent in situ, which then cyclopropanates electron-rich olefins. thieme-connect.de

| Catalyst Family | Olefin Type | Key Findings | Reference |

|---|---|---|---|

| Cobalt(II)-Porphyrin Complexes | Styrene Derivatives, Heteroaromatic Olefins | Effective for asymmetric cyclopropanation with high yields, diastereoselectivity, and enantioselectivity. Tolerates sensitive functional groups like aldehydes. | nih.gov |

| Engineered Cytochrome P450 | Styrenes (electron-donating and -withdrawing) | Biocatalytic approach demonstrating robust activity and consistent cis-selectivity. | caltech.edu |

| Iron Porphyrin Complexes | Styrenes | Achieves good trans-selectivity in the cyclopropanation of various styrenes. | nih.gov |

| Rhodium(II) Complexes | Electron-Rich Olefins (e.g., 2-vinylnaphthalene) | Used in a one-pot synthesis of nitrocyclopropanes from nitromethane via an iodonium ylide precursor. | thieme-connect.de |

Intramolecular Cyclopropanation and Norcaradiene Formation

When the olefin functionality is present within the same molecule as the diazo group, an intramolecular cyclopropanation can occur, leading to the formation of bicyclic systems. This process is a highly efficient method for constructing strained ring systems. A notable example is the copper-mediated direct intramolecular cyclopropanation of a distal olefinic acetate (B1210297), which proceeds through a cascade reaction to yield cyclopropane-fused γ-lactones with high atom economy and diastereoselectivity. nih.gov

A related and mechanistically significant transformation is the intramolecular addition of a carbene to an aromatic ring, known as the Büchner reaction. This reaction initially forms a bicyclic norcaradiene intermediate. Norcaradienes are often in a dynamic equilibrium with their corresponding seven-membered cycloheptatriene (B165957) isomers. The position of this equilibrium is influenced by steric and electronic factors, and in some cases, the norcaradiene form can be isolated, particularly in the solid state. researchgate.net This pathway provides a powerful route to both bicyclo[4.1.0]heptane systems and substituted cycloheptatrienes from a single precursor.

Stereochemical Control in Cyclopropanation

A critical aspect of cyclopropanation is the control of stereochemistry. The reaction is inherently stereospecific, meaning that the relative stereochemistry of the substituents on the starting olefin is retained in the cyclopropane product. masterorganicchemistry.com For instance, the cyclopropanation of a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-cyclopropane. masterorganicchemistry.com

Beyond stereospecificity, significant efforts have been directed toward achieving enantioselectivity and diastereoselectivity. The use of chiral transition-metal catalysts is the most common strategy. For example, dirhodium catalysts derived from chiral ligands have been employed to synthesize aminocyclopropanes bearing quaternary carbon stereocenters as a single diastereomer and with high enantiomeric purity (up to 99:1 er). duke.edu This high level of control is achieved through the formation of a chiral metallocarbene intermediate, which directs the approach of the olefin. This "stereochemical diversity-oriented conformational restriction strategy" utilizes the rigid cyclopropane backbone to create structurally diverse and specific ligands for biological targets. rsc.org

Ylide Formation and Subsequent Transformations

In the presence of heteroatoms with lone pairs of electrons, such as oxygen or sulfur, the carbene generated from 2-diazocyclopentanone can form ylide intermediates. These zwitterionic species are highly reactive and can undergo a variety of subsequent transformations, including rearrangements and cycloadditions, providing access to complex molecular architectures.

Oxonium Ylide Intermediates and their Reactivity

An electrophilic carbene can react with the Lewis basic oxygen atom of an ether or acetal (B89532) to form an oxonium ylide. nih.gov The formation of these transient species has been confirmed through spectroscopic detection at low temperatures. ucla.edursc.org Photochemical excitation of a precursor in solution can lead exclusively to products derived from the oxonium ylide, even when carbene-derived products are favored in the crystalline state. ucla.edursc.org

Once formed, intramolecular oxonium ylides are prone to rearrangement. A common pathway is a unibo.itmdpi.com-sigmatropic or a ucla.eduunibo.it-Stevens rearrangement. For example, the Rh(II)-catalyzed reaction of cyclic diazo compounds with tetrahydrofuran (B95107) proceeds through an oxonium ylide, which then undergoes a Stevens-type rearrangement. This results in a ring-expansion of the tetrahydrofuran moiety, ultimately forming a medicinally relevant spirocyclic scaffold. nih.gov These ylides can also be trapped by external reagents, as demonstrated in the enantioselective trapping by N-benzhydryl-α-imino esters. researchgate.net

Sulfonium (B1226848) Ylide Pathways

Analogous to oxonium ylides, sulfonium ylides can be formed by the reaction of a carbene with a sulfide. More commonly, sulfur ylides are generated by the deprotonation of a sulfonium salt and are used as carbene surrogates. mdpi.comorganic-chemistry.org Their reactions provide a mechanistic parallel to the transformations of carbenes derived from diazo compounds.

| Ylide Type | Electrophile | Primary Product | Mechanism Pathway | Reference |

|---|---|---|---|---|

| Unstabilised Sulfonium Ylide | Ketone/Aldehyde | Epoxide | Kinetic 1,2-addition (irreversible) | unibo.it |

| Stabilised Sulfonium Ylide | α,β-Unsaturated Carbonyl | Cyclopropane | Thermodynamic 1,4-addition (reversible 1,2-addition) | unibo.it |

| Sulfoxonium Ylide | α,β-Unsaturated Carbonyl | Cyclopropane | Reversible 1,2-addition allows for slower, irreversible 1,4-addition | unibo.itmdpi.com |

Oxygen Ylide Mechanisms

The formation of an oxygen ylide, specifically an oxonium ylide, begins with the attack of a lone pair of electrons from a Lewis basic oxygen atom onto the vacant p-orbital of the electrophilic carbene. This step forms a new O-C bond and results in a zwitterionic intermediate where the oxygen bears a formal positive charge and the adjacent carbon carries a formal negative charge. nih.govucla.edu

The fate of this ylide is dictated by the structure of the intermediate and the reaction conditions. The formally ionic species can be detected spectroscopically under matrix isolation conditions. ucla.edu In solution, these intermediates are typically short-lived and evolve through defined mechanistic pathways. A prominent pathway is the ucla.eduunibo.it-Stevens rearrangement, which involves the cleavage of a C-O bond adjacent to the positive oxygen center and the formation of a new C-C bond at the ylidic carbon. Another possibility is a unibo.itmdpi.com-sigmatropic rearrangement if an allylic group is present. These rearrangements often result in ring expansion or the formation of complex heterocyclic systems, showcasing the synthetic utility of transient oxygen ylide intermediates. nih.gov

Persistent Triplet Carbene Formation and Reactivity

Carbenes, the reactive intermediates formed from the decomposition of diazo compounds, can exist in two electronic spin states: singlet and triplet. A singlet carbene has its two non-bonding electrons paired in the same orbital, while a triplet carbene has two unpaired electrons with parallel spins in different orbitals. rsc.org This difference in electronic structure leads to distinct reactivity; singlet carbenes often undergo concerted reactions, whereas triplet carbenes behave as diradicals and participate in stepwise radical reactions. semanticscholar.org

The generation of a triplet carbene from an α-diazoketone like 2-diazocyclopentanone is typically achieved through photosensitization, whereas direct photolysis or thermolysis primarily yields the singlet carbene. semanticscholar.org The reactivity of a transient triplet carbene formed from 2-diazocyclopentanone would be characteristic of a diradical, involving processes like hydrogen atom abstraction or stepwise addition to double bonds.

The concept of a "persistent" triplet carbene refers to a carbene with a significantly longer lifetime than the typically transient species. These carbenes are stabilized through a combination of extensive steric shielding and electronic delocalization of the unpaired electrons. agosr.comnih.gov For example, Hideo Tomioka and associates reported the generation of bis(9-anthryl)carbene, a triplet carbene with a half-life of 19 minutes at room temperature, which is stabilized by the bulky anthryl groups that prevent dimerization and other decay pathways. researchgate.net A later example from the same group had a half-life of 40 minutes. researchgate.net

However, the parent structure of 2-diazocyclopentanone lacks the necessary large, bulky substituents or extensive conjugation required to form a persistent triplet carbene. researchgate.netagosr.com Therefore, while a transient triplet carbene can be generated from 2-diazocyclopentanone under specific photochemical conditions (i.e., with a sensitizer), it is not expected to be persistent. Its reactivity would be fleeting, characteristic of a highly reactive diradical, rather than an isolable or long-lived species. The stabilization required for persistence is a feature of highly specialized molecular architectures, not simple cyclic α-diazo ketones. agosr.com

Ring Expansion and Contraction Reactions Modulated by 2-Diazocyclopentanone

Homologation via Büchner-Curtius-Schlotterbeck Reaction (as a general reaction of diazoalkanes with cyclic ketones)

The Büchner-Curtius-Schlotterbeck reaction is a classic method for the homologation (one-carbon insertion) of ketones or aldehydes using aliphatic diazoalkanes. organic-chemistry.orgthieme-connect.com When applied to cyclic ketones, this reaction serves as a synthetically useful method for ring expansion. acs.orgthieme-connect.com A prime example is the reaction of cyclopentanone with diazomethane (B1218177) to yield the ring-expanded product, cyclohexanone (B45756). organic-chemistry.orgthieme-connect.com

The mechanism of this reaction begins with the nucleophilic attack of the diazoalkane carbon on the electrophilic carbonyl carbon of the ketone. organic-chemistry.orgthieme-connect.com This addition forms a tetrahedral diazonium betaine (B1666868) intermediate. This intermediate is unstable and rapidly decomposes through the irreversible loss of highly stable dinitrogen gas (N₂), generating a tertiary carbocation. organic-chemistry.orgthieme-connect.com The reaction is then completed by a 1,2-rearrangement, where one of the carbon-carbon bonds of the original ring migrates to the adjacent carbocationic center, resulting in the formation of the one-carbon expanded ring ketone. thieme-connect.com A common side reaction is the formation of an epoxide, which occurs via intramolecular attack of the oxygen anion on the carbocation. organic-chemistry.orgthieme-connect.com

Kinetic studies have shown the reaction follows second-order kinetics. The reactivity of different cycloalkanones has been investigated, with the following general trend observed: cyclohexanone > cyclopentanone > cycloheptanone (B156872) > cyclooctanone. organic-chemistry.org The reaction can be promoted by the use of Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), which activate the carbonyl group toward nucleophilic attack. acs.org

Table 2: Relative Reactivity of Cycloalkanones in the Büchner-Curtius-Schlotterbeck Reaction

| Cycloalkanone | Ring Size | Relative Reactivity |

|---|---|---|

| Cyclopentanone | 5 | Moderate |

| Cyclohexanone | 6 | High |

| Cycloheptanone | 7 | Low |

| Cyclooctanone | 8 | Very Low |

Source: Data derived from kinetic studies mentioned in literature. organic-chemistry.org

Ring Contraction of Cyclic α-Diazo Ketones (e.g., from 6-diazo-2-cyclohexenones to 5-alkylidene-2-cyclopentenones)

The Wolff rearrangement of cyclic α-diazo ketones is a powerful and widely used method for effecting one-carbon ring contractions in organic synthesis. organic-chemistry.orgresearchgate.netsemanticscholar.org The general transformation involves the thermal, photochemical, or metal-catalyzed decomposition of the diazo compound to generate a carbene, which undergoes a 1,2-rearrangement to form a strained ketene intermediate. This ketene can be subsequently trapped by a variety of nucleophiles (such as water, alcohols, or amines) to yield the corresponding carboxylic acid derivative, now part of a smaller ring system. organic-chemistry.orgnih.gov For instance, an α-diazocyclohexanone can be converted into a cyclopentane carboxylic acid derivative. organic-chemistry.orgacs.org

A distinct and synthetically valuable variant of this reactivity is the ring contraction of conjugated cyclic α-diazo ketones, such as 6-diazo-2-cyclohexenones. Upon decomposition, these substrates undergo a ring contraction to furnish 5-alkylidene-2-cyclopentenones. acs.org This transformation is of significant practical importance as the 5-alkylidene-2-cyclopentenone scaffold is a core structural motif in numerous biologically active natural products. acs.org

Other Distinctive Transformations

Oxidative Palladium-Catalyzed Cross-Coupling

Beyond rearrangements, carbenes generated from α-diazo ketones can participate in a variety of transition-metal-catalyzed transformations. A notable example is the oxidative palladium-catalyzed cross-coupling reaction. This methodology allows for the coupling of α-diazocarbonyl compounds with organoboronic acids to form new carbon-carbon bonds. organic-chemistry.orgthieme-connect.com

Specifically, cyclic α-diazo ketones can react with arylboronic acids in the presence of a palladium catalyst to produce α-aryl-α,β-unsaturated carbonyl compounds. nih.gov This reaction has also been extended to vinylboronic acids, providing an efficient route to 1,3-diene compounds bearing a ring structure. acs.orgnih.gov

The proposed mechanism involves the formation of a palladium-carbene intermediate as the key step. acs.orgthieme-connect.comnih.gov The catalytic cycle is thought to proceed via the reaction of the diazo compound with a Pd(II) species, which is generated from a Pd(0) precursor and an oxidant. This forms the palladium-carbene. This intermediate then undergoes a migratory insertion of the aryl or vinyl group from the boronic acid (which has previously undergone transmetalation to the palladium center) onto the carbenic carbon. The final product is then formed through a subsequent β-hydride elimination. organic-chemistry.orgthieme-connect.com An external oxidant, such as benzoquinone (BQ), is often essential for the reaction, as it is needed to regenerate the active Pd(II) catalyst from the Pd(0) formed after the product is released. organic-chemistry.org

While this transformation is effective for a range of cyclic diazo compounds, the yield is sensitive to the ring size of the diazo ketone. For larger rings, the reaction can proceed in excellent yields. However, in the specific case of 2-diazocyclopentanone coupling with vinyl boronic acids, the reported yield is only 32%. nih.gov

Formal Chalcogen-Halogen Bond Insertion Reactions

The interaction of α-diazo ketones with chalcogen-halogen compounds, such as sulfenyl and selenenyl halides, does not typically proceed via a formal insertion of the carbene into the chalcogen-halogen bond. Instead, these reactions are characterized by an initial electrophilic attack of the chalcogen halide at the carbon atom of the diazo group, followed by the elimination of nitrogen gas and subsequent reaction pathways.

In the case of 2-diazocyclopentanone, its reaction with benzeneselenenyl chloride demonstrates this reactivity. The outcome of the reaction is highly dependent on the reaction conditions and the presence of other reagents. For instance, when 2-diazocyclopentanone is treated with benzeneselenenyl chloride in the presence of silver acetate, an α-acetoxy-α-phenylseleno adduct is formed. If the reaction is carried out in the presence of methanol, the product is 2-methoxy-cyclopent-2-enone rsc.org. This suggests a mechanism involving the formation of an intermediate that can be trapped by acetate or methanol, rather than a direct insertion.

This type of reactivity, leading to α-halo-α-arylselenyl ketones, is a more general feature of cyclic α-diazo ketones. The reaction is believed to proceed through a carbene insertion into the S-Cl or Se-Cl bond, followed by subsequent transformations of the resulting intermediate.

| Reactant 1 | Reactant 2 | Solvent/Reagent | Product | Yield (%) |

| 2-Diazocyclopentanone | Benzeneselenenyl chloride | Silver acetate | α-Acetoxy-α-phenylselenocyclopentanone | Not Reported |

| 2-Diazocyclopentanone | Benzeneselenenyl chloride | Methanol | 2-Methoxy-cyclopent-2-enone | 30 rsc.org |

Dipolar Cycloaddition Reactions (e.g., with Acetylenes and Benzynes)

2-Diazocyclopentanone, as a 1,3-dipole, can undergo [3+2] cycloaddition reactions with various dipolarophiles, including acetylenes and benzynes, to form five-membered heterocyclic compounds. These reactions are of significant synthetic utility for the construction of pyrazole (B372694) and indazole derivatives.

The reaction with acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established transformation for diazo compounds. The concerted [3+2] cycloaddition of 2-diazocyclopentanone with an alkyne leads to the formation of a spiro-fused pyrazole derivative. The mechanism of this type of reaction has been studied computationally for analogous systems, such as the reaction of azomethine ylides with DMAD, which proceeds through an asynchronous, one-step polar mechanism nih.gov. The regioselectivity of the cycloaddition is governed by both electronic and steric factors.

While detailed experimental studies on the cycloaddition of 2-diazocyclopentanone with a wide range of acetylenes are not extensively documented in readily available literature, the general reactivity pattern is expected to follow that of other α-diazo ketones.

Reactions with benzynes, which are highly reactive intermediates, also proceed via a [3+2] cycloaddition pathway. Benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, reacts with 2-diazocyclopentanone to yield an indazole derivative. The reaction is believed to be a concerted process, leading to the fused heterocyclic system.

| 1,3-Dipole | Dipolarophile | Product Type |

| 2-Diazocyclopentanone | Dimethyl acetylenedicarboxylate | Spiro-fused pyrazole |

| 2-Diazocyclopentanone | Benzyne | Fused indazole |

Reactions Proceeding Without Nitrogen Elimination

While many reactions of diazo compounds are characterized by the extrusion of molecular nitrogen, certain reaction conditions can lead to products where the two nitrogen atoms are retained. A notable example for a close analog of 2-diazocyclopentanone, 2-diazocyclopentane-1,3-diones, is the sensitized photoexcitation.

In contrast to direct photolysis, which typically results in Wolff rearrangement and the elimination of nitrogen, the sensitized photoexcitation of 2-diazocyclopentane-1,3-diones in the presence of a sensitizer (B1316253) like benzophenone (B1666685) and a suitable substrate such as tetrahydrofuran (THF) leads to the insertion of the terminal nitrogen atom of the diazo group into a C-H bond of the substrate. This results in the formation of N-alkylhydrazones with yields of up to 63-71%.

This photochemical process is thought to proceed through the triplet excited state of the diazoketone. This triplet state is reactive enough to abstract a hydrogen atom from the substrate, leading to a radical pair that then combines to form the hydrazone product. This pathway effectively bypasses the elimination of dinitrogen, offering a unique route to nitrogen-containing compounds.

| Diazo Compound | Reaction Condition | Substrate | Product | Yield (%) |

| 2-Diazocyclopentane-1,3-diones | Sensitized photoexcitation (benzophenone) | Tetrahydrofuran | N-(tetrahydrofuran-2-yl)hydrazone of cyclopentan-1,2,3-trione | 63-71 |

Spectroscopic Characterization of 2 Diazocyclopentanone and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-diazocyclopentanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 2-diazocyclopentanone, the protons on the cyclopentanone (B42830) ring exhibit characteristic chemical shifts and coupling patterns. The protons alpha to the carbonyl group are typically shifted downfield due to the electron-withdrawing nature of the carbonyl. The protons on the carbons adjacent to the diazo group also show distinct resonances.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) signal appears significantly downfield, a characteristic feature for ketones. The carbon atom bearing the diazo group (C=N₂) also has a unique chemical shift. The remaining methylene (B1212753) carbons of the cyclopentane (B165970) ring can be distinguished based on their electronic environments. NMR spectroscopy is also instrumental in mechanistic studies, for instance, in monitoring the course of reactions involving 2-diazocyclopentanone, such as Wolff rearrangements, by observing the disappearance of reactant signals and the appearance of product signals over time.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Diazocyclopentanone (Note: The following data are representative values for a cyclic α-diazoketone and may not correspond to experimentally verified values for 2-diazocyclopentanone.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~200-210 |

| C=N₂ | - | ~50-60 |

| CH₂ (adjacent to C=O) | ~2.5-2.8 | ~35-40 |

| CH₂ (adjacent to C=N₂) | ~2.3-2.6 | ~25-30 |

| CH₂ (beta to C=O) | ~1.8-2.1 | ~20-25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Transient Species

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within 2-diazocyclopentanone and for detecting and monitoring transient species formed during its photochemical reactions. α-Diazoketones typically exhibit two characteristic absorption bands. An intense band is observed in the UV region, which is attributed to a π→π* transition, and a weaker band at longer wavelengths, corresponding to a formally forbidden n→π* transition. wikipedia.org

The photolysis of 2-diazocyclopentanone leads to the extrusion of nitrogen gas and the formation of a highly reactive ketocarbene intermediate. This transient species can be detected and characterized by time-resolved UV-Vis spectroscopy. The ketocarbene can then undergo further reactions, such as the Wolff rearrangement to form a ketene (B1206846), which also possesses a distinct UV-Vis absorption profile. By monitoring the changes in the UV-Vis spectrum over time, the kinetics and mechanisms of these photochemical transformations can be elucidated.

Table 2: Typical UV-Vis Absorption Maxima for α-Diazoketones and Intermediates (Note: The following data are typical values and may vary for 2-diazocyclopentanone.)

| Species | Transition | Typical λmax (nm) |

| α-Diazoketone | π→π | ~240-270 |

| α-Diazoketone | n→π | ~270-310 |

| Ketocarbene | - | Varies |

| Ketene | - | Varies |

Infrared (IR) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in 2-diazocyclopentanone and for monitoring the progress of its reactions. The most prominent and diagnostic absorption band in the IR spectrum of an α-diazoketone is the strong stretching vibration of the diazo group (N≡N), which typically appears in the region of 2100-2150 cm⁻¹. Another key absorption is the carbonyl (C=O) stretching band, which is observed around 1650-1750 cm⁻¹. manifoldapp.org The position of the carbonyl band can be influenced by factors such as ring strain and conjugation. science-softcon.de

During a chemical reaction, such as the Wolff rearrangement, the disappearance of the characteristic diazo and ketone absorptions can be monitored in real-time. Concurrently, the appearance of new absorption bands, for example, the very intense and broad ketene (C=C=O) stretching band around 2100-2150 cm⁻¹, provides direct evidence for the formation of the rearrangement product. This makes IR spectroscopy a valuable tool for in-situ reaction monitoring and for gaining mechanistic insights. acs.org

Table 3: Characteristic IR Absorption Frequencies for 2-Diazocyclopentanone and Related Species (Note: These are characteristic frequency ranges and the exact values for 2-diazocyclopentanone may differ.)

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Diazo (N≡N) | Stretching | 2100 - 2150 (strong, sharp) |

| Carbonyl (C=O) | Stretching | 1650 - 1750 (strong) |

| Ketene (C=C=O) | Asymmetric Stretch | 2100 - 2150 (very strong, broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of 2-diazocyclopentanone. HRMS provides an accurate mass measurement with a high degree of precision, which allows for the unambiguous determination of the molecular formula.

In the mass spectrum of a diazoketone, the molecular ion peak (M⁺) may be observed. A characteristic fragmentation pattern for α-diazoketones is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ ion. researchgate.net Further fragmentation of this ion can provide additional structural information. The high accuracy of HRMS is indispensable for confirming the identity of newly synthesized compounds and for analyzing the products of its reactions.

Table 4: High-Resolution Mass Spectrometry Data for 2-Diazocyclopentanone (Note: The exact mass is calculated based on the molecular formula C₅H₆N₂O.)

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₅H₆N₂O | 110.0480 |

| [M-N₂]⁺ | C₅H₆O | 82.0419 |

X-ray Crystallography for Molecular Geometry and Conformational Analysis

For α-diazoketones, X-ray crystallography can confirm the planarity of the diazocarbonyl fragment and provide details about the s-cis or s-trans conformation around the C-C bond between the carbonyl and diazo groups. This conformational information is crucial for understanding the reactivity of the molecule, particularly in reactions like the Wolff rearrangement. wikipedia.org While obtaining suitable crystals of reactive molecules like diazoketones can be challenging, the structural data from X-ray crystallography is unparalleled in its detail and accuracy.

Table 5: Representative Crystallographic Parameters for a Cyclic α-Diazoketone (Note: This is a hypothetical data set as a specific crystal structure for 2-diazocyclopentanone was not found.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 675.2 |

| Z | 4 |

Computational and Theoretical Investigations of 2 Diazocyclopentanone Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying reaction mechanisms. For 2-diazocyclopentanone, DFT calculations are crucial for exploring its primary reaction pathway: the Wolff rearrangement. This reaction involves the extrusion of dinitrogen (N₂) to form a ketocarbene intermediate, which then undergoes a 1,2-rearrangement to yield a highly reactive ketene (B1206846). wikipedia.orgresearchgate.net

DFT studies focus on elucidating the finer details of this mechanism, particularly whether it is a concerted process (where N₂ departure and rearrangement occur simultaneously) or a stepwise process involving a discrete ketocarbene intermediate. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed.

Key findings from DFT studies on related diazoketones include:

Transition State Localization: DFT methods, such as the M06-2X functional, are used to locate and characterize the transition state structures for both the dinitrogen elimination and the subsequent rearrangement. nih.govd-nb.info The geometry of the transition state provides insight into the bonding changes occurring during the reaction.

Intermediate Characterization: DFT is used to investigate the properties of the highly reactive ketocarbene intermediate. The calculations can predict its geometry, electronic state (singlet or triplet), and stability, which are critical for understanding its subsequent reactions.

Quantum Mechanical Analysis of Dinitrogen Elimination Kinetics and Activation Energies

The initial and often rate-determining step in the reactivity of 2-diazocyclopentanone is the elimination of the dinitrogen molecule. Quantum mechanical methods, particularly DFT, are employed to analyze the kinetics of this process by calculating the activation energy (ΔG‡). nih.govnih.gov This value represents the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate.

The kinetics of N₂ release are governed by the stability of the transition state leading to the carbene intermediate. nih.gov The reaction becomes irreversible once the activation energy barrier for N₂ release is surmounted. nih.gov

A combined DFT and machine learning study on a large set of diazo compounds revealed key factors influencing the activation energy for N₂ elimination: nih.govnih.gov

| Molecular Property | Influence on Activation Energy (ΔG‡) | Rationale |

| Partial Charge on Carbene Carbon (qC) | Higher positive charge lowers ΔG‡ | A more positive charge on the carbon atom of the C=N₂ moiety decreases the π-donor ability of the carbene lone pair into the π* antibonding orbital of the N₂ fragment, weakening the C-N bond. nih.govnih.gov |

| Partial Charge on N₂ Fragment (qN₂) | More negative charge lowers ΔG‡ | A more negative charge on the N₂ group is indicative of a weaker interaction between the N₂ lone pair and the vacant p-orbital of the carbene, facilitating its departure. nih.gov |

| HOMO Energy | More stable (lower energy) HOMO increases ΔG‡ | The Highest Occupied Molecular Orbital (HOMO) is often associated with the bonding between the carbene and diazo fragments. A more stable HOMO implies a stronger bond that requires more energy to break. nih.gov |

These principles can be directly applied to 2-diazocyclopentanone to understand how its specific electronic structure influences the rate of dinitrogen loss.

Investigation of Migratory Aptitudes in Rearrangement Reactions

Following dinitrogen elimination, the resulting ketocarbene from 2-diazocyclopentanone undergoes the Wolff rearrangement. This involves the migration of one of the adjacent carbon atoms (from the cyclopentane (B165970) ring) to the carbene carbon, leading to a ring contraction and the formation of a bicyclo[2.1.0]pentanone-derived ketene. The relative ability of different groups to migrate is known as their migratory aptitude.

For the parent 2-diazocyclopentanone, the two potential migrating groups are identical (methylene groups of the ring). However, for substituted derivatives, computational studies are essential to predict which group will preferentially migrate. DFT calculations can determine the migratory aptitude by comparing the activation energy barriers for the transition states of the competing migration pathways. nih.govresearchgate.net The pathway with the lower energy barrier will be the favored one.

Studies on related cationic and carbene rearrangements have shown that:

The group that can best stabilize a positive charge (or the electron-deficient center) more readily migrates. nih.gov

DFT calculations reveal that selectivity can be complex, influenced by the formation of specific conformers and electrostatic interactions within the transition state. nih.gov

For alkyl groups, the general order of migratory aptitude is often found to be tertiary > secondary > primary, although this can be influenced by other factors. researchgate.net

In the context of a substituted 2-diazocyclopentanone, DFT would be used to model the transition states for the migration of each different alkyl or functional group attached to the ring, thereby predicting the structure of the final ketene product.

Electronic Structure Calculations and Reactivity Predictions

Key parameters derived from electronic structure calculations include:

Frontier Molecular Orbitals (FMOs): The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For 2-diazocyclopentanone, the MEP would highlight the negative potential around the terminal nitrogen of the diazo group and the carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. It can quantify the charge on each atom (e.g., the Mulliken atomic charges) and analyze the stabilizing effects of electron delocalization, such as hyperconjugative interactions between donor (filled) and acceptor (empty) orbitals. nih.gov This analysis helps to understand the stability of the C-N bond that is broken during dinitrogen elimination.

These computational tools collectively allow for a detailed prediction of how 2-diazocyclopentanone will interact with other reagents and under various reaction conditions.

Applications of Machine Learning in Diazo Compound Reactivity Prediction

The integration of machine learning (ML) with quantum chemical calculations is a rapidly advancing field that holds significant promise for predicting chemical reactivity more efficiently. cmu.eduukcatalysishub.co.uk Instead of running computationally expensive simulations for every new compound, ML models can be trained on existing datasets to predict properties like activation energies or reaction yields. mdpi.comnih.gov

For diazo compounds, a hybrid DFT and ML approach has been successfully used to predict the activation energy required for N₂ elimination. nih.govnih.gov The process typically involves:

Data Generation: A large dataset of various diazo compounds is created, and DFT calculations are performed for each to determine their activation energies and a set of molecular descriptors (features).

Feature Selection: Relevant features that correlate with reactivity are chosen. These can include electronic properties like atomic charges (qC, qN₂), HOMO/LUMO energies, and HOMO-LUMO gaps. nih.govchemrxiv.org

Model Training: An ML algorithm, such as a Support Vector Machine (SVM) or a random forest model, is trained on the dataset to learn the relationship between the molecular descriptors and the activation energy. nih.govmdpi.com

Prediction: Once trained, the model can rapidly predict the activation energy for new diazo compounds, like a substituted 2-diazocyclopentanone, based solely on their easily calculable descriptors, bypassing the need for a full transition state search.

This approach significantly accelerates the screening of new diazo compounds for desired reactivity, paving the way for more efficient molecular engineering and catalyst design. nih.gov

Molecular Orbital Theory and Stability of Reactive Intermediates

Molecular Orbital (MO) theory provides a framework for understanding the bonding and stability of molecules and their reactive intermediates. For 2-diazocyclopentanone, MO analysis is critical for explaining the stability of both the starting material and the ketocarbene intermediate formed after N₂ loss. acs.org

Stability of 2-Diazocyclopentanone: The stability of the diazo group is influenced by orbital interactions. A key interaction is the π-back-bonding from a filled lone-pair orbital on the carbon atom into the empty π* antibonding orbital of the N≡N fragment. nih.gov This interaction strengthens the C-N bond and stabilizes the molecule. Conversely, factors that weaken this interaction will facilitate N₂ elimination.

Stability of the Ketocarbene Intermediate: The primary reactive intermediate is a singlet ketocarbene. Its stability and electronic structure are governed by the interaction between the vacant p-orbital and the filled lone-pair orbital on the carbene carbon with the adjacent carbonyl group.

Sigma (σ) framework: The carbene has a filled sp²-hybridized orbital that holds the lone pair of electrons.

Pi (π) system: There is a vacant p-orbital perpendicular to the plane of the lone pair.

The adjacent carbonyl group significantly influences the carbene's stability through delocalization. The vacant p-orbital of the carbene can interact with the π-system of the C=O bond, delocalizing the electron deficiency and stabilizing the intermediate. Semi-empirical and ab initio MO calculations are used to probe the energies and interactions of these orbitals, providing a detailed picture of the intermediate's electronic nature and its propensity to undergo the Wolff rearrangement. researchgate.netacs.org

Advanced Synthetic Applications of 2 Diazocyclopentanone Derivatives

Applications in Complex Natural Product Total Synthesis

The strategic application of 2-diazocyclopentanone derivatives has provided elegant and efficient pathways to numerous complex natural products. The inherent reactivity of the diazocarbonyl group, coupled with the cyclic nature of the cyclopentanone (B42830) scaffold, allows for the rapid assembly of intricate polycyclic systems.

The coupling of 2-diazocyclopentanone derivatives with substituted anilines or related aromatic compounds has emerged as a powerful strategy for the synthesis of hydrocarbazole alkaloids. nih.govresearchgate.net This methodology has been successfully applied to the total synthesis of complex natural products like gilbertine and leucomidine A.

A concise asymmetric total synthesis of the uleine alkaloid (+)-gilbertine was achieved using a cyclopentanone-based approach. nih.govresearchgate.net The key step involved the coupling of a 2-aminobenzaldehyde with a chiral 2-diazocyclopentanone derivative, rapidly assembling the core hydrocarbazole structure of the natural product. nih.gov

Similarly, the asymmetric total synthesis of (+)-leucomidine A was accomplished through a rhodium-catalyzed and diphenyl phosphate-promoted direct coupling of a 2-carbonyl-aniline with a 2-diazocyclopentanone. nih.gov This strategy allows for the divergent generation of both carbazolone and indolone structures, demonstrating the versatility of this synthetic approach. nih.gov The reaction proceeds with effective transfer of chirality from the coupling partners to the final heterocyclic products. nih.gov

| Natural Product | Key Reaction | Precursors | Catalyst/Promoter | Ref. |

| (+)-Gilbertine | Coupling/Cyclization | 2-Aminobenzaldehyde, Chiral 2-diazocyclopentanone | Not specified | nih.govresearchgate.net |

| (+)-Leucomidine A | Direct Coupling | 2-Carbonyl-aniline, 2-Diazocyclopentanone | Rhodium catalyst, Diphenyl phosphate | nih.gov |

While direct evidence for the use of 2-diazocyclopentanone in the synthesis of ladderane and pagodane skeletons is not prevalent in the provided search results, the Wolff rearrangement of α-diazo cyclopentanones is a key reaction for ring contraction to form highly strained cyclobutane (B1203170) rings, which are fundamental units of ladderanes. mdpi.comwikipedia.org For instance, in the total synthesis of ent- nih.gov-ladderanol, a cyclobutene ring was introduced via the Wolff rearrangement of a complex α-diazo cyclopentanone precursor. mdpi.com This transformation proceeds through a ketene (B1206846) intermediate which can be trapped to form a cyclobutanecarboxylic acid derivative. mdpi.comwikipedia.org

The enantioselective synthesis of the complex indole alkaloid (-)-goniomitine has been achieved through various strategies, with some approaches utilizing cyclopentanone-derived starting materials. nih.govresearchgate.net One efficient synthesis involved an iridium-catalyzed asymmetric hydrogenation of an exocyclic enone ester to establish the key stereocenter. nih.gov Although this specific route does not directly employ a 2-diazocyclopentanone, a five-step asymmetric total synthesis of (-)-goniomitine starting from 2-ethyl-cyclopentanone has been reported, highlighting the utility of the cyclopentanone framework in accessing this biologically active molecule. researchgate.net

Derivatives of 2-diazocyclopentanone are precursors to a wide array of ring systems through various chemical transformations. Intramolecular C-H insertion reactions of the corresponding carbenes can lead to the formation of fused or bridged bicyclic systems. nih.govresearchgate.net Furthermore, the ketene intermediate generated from the Wolff rearrangement can participate in [2+2] cycloaddition reactions to form four-membered rings. wikipedia.org The versatility of these intermediates allows for the construction of diverse and complex molecular architectures, including spirocycles and other polycyclic frameworks. researchgate.netresearchgate.net The development of new catalytic systems continues to expand the scope of these reactions, enabling the synthesis of novel ring systems. rsc.orgbeilstein-journals.orgrsc.org

Formation of Carbocyclic and Heterocyclic Structures

The reactivity of 2-diazocyclopentanone extends beyond complex natural product synthesis to the formation of fundamental carbocyclic and heterocyclic building blocks.

The Wolff rearrangement of 2-diazocyclopentanone is a well-established method for the synthesis of cyclobutane carboxylic acids. mdpi.comwikipedia.org This reaction proceeds via a ring contraction mechanism. jk-sci.com Photolytic or thermal decomposition of the diazo compound generates a carbene, which then rearranges to a ketene. wikipedia.orgorganic-chemistry.org In the presence of a nucleophile such as water, the ketene is trapped to afford the corresponding cyclobutane carboxylic acid. mdpi.com This methodology provides a reliable route to functionalized four-membered rings.

Conversely, while not a direct product of 2-diazocyclopentanone rearrangement, cyclopentane (B165970) carboxylic acids can be synthesized through various other synthetic routes. oregonstate.eduorganic-chemistry.org

| Starting Material | Key Reaction | Product | Conditions | Ref. |

| 2-Diazocyclopentanone | Wolff Rearrangement | Cyclobutane carboxylic acid | Photolysis or Thermolysis, in the presence of H₂O | mdpi.comwikipedia.org |

Modular Synthesis of Functionalized Cyclopentanones

The catalytic decomposition of 2-diazocyclopentanone, typically mediated by rhodium(II) catalysts, generates a rhodium-carbene intermediate that is central to the modular functionalization of the cyclopentanone core. This strategy allows for the introduction of new substituents and functional groups through a variety of carbene transfer reactions. The versatility of these reactions stems from the ability of the carbene to undergo several distinct reaction pathways, including C-H bond insertion, ylide formation, and cyclopropanation. researchgate.net

One of the most powerful applications is the intramolecular C-H insertion reaction. By tethering an alkyl chain to the cyclopentanone frame, the corresponding diazo derivative can be induced to undergo cyclization via insertion into a C-H bond on the side chain. This process is highly effective for forming bicyclic systems and installing quaternary carbon centers. The choice of rhodium catalyst can influence the regioselectivity and stereoselectivity of the insertion.

Another key transformation is the formation of ylides. The rhodium carbene can react with heteroatoms such as oxygen, sulfur, or nitrogen to form oxonium, sulfonium (B1226848), or ammonium ylides, respectively. These ylides can then undergo subsequent rearrangements, such as the beilstein-journals.orgnih.gov-sigmatropic rearrangement, to afford highly functionalized cyclopentanone derivatives. For example, reaction with an allylic ether can lead to an oxonium ylide, which rearranges to introduce a hydroxyl group and a vinyl group onto the cyclopentanone scaffold.

| Catalyst | Reactant Type | Transformation | Product Type |

| Rh₂(OAc)₄ | Substituted 2-diazocyclopentanone | Intramolecular C-H Insertion | Bicyclic Ketone |

| Rh₂(esp)₂ | Allylic Ether | Oxonium Ylide Formation/ beilstein-journals.orgnih.gov-Sigmatropic Rearrangement | α-Allyl-α-hydroxy-cyclopentanone |

| Rh₂(OAc)₄ | Styrene (B11656) | Intermolecular Cyclopropanation | Spiro[2.4]heptan-4-one derivative |

Divergent Generation of Carbazolones and Indolones

While the direct synthesis of carbazolones and indolones from 2-diazocyclopentanone is a developing area, the known reactivity of rhodium carbenes provides a strong basis for proposed synthetic pathways. These strategies would rely on the reaction of the carbene intermediate with anilines, indoles, or their derivatives.